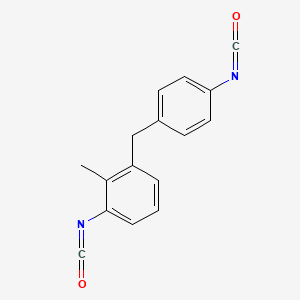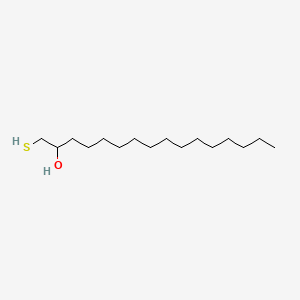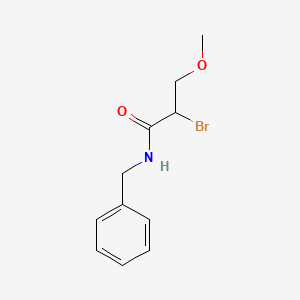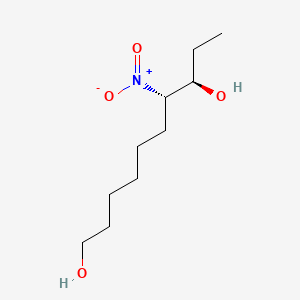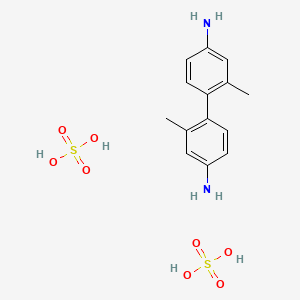
4,4'-Bi-m-toluidine dihydrogen bis(sulphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bi-m-toluidine dihydrogen bis(sulphate) is a chemical compound with the molecular formula C14H20N2O8S2 and a molecular weight of 408.4472 g/mol . It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4,4’-Bi-m-toluidine dihydrogen bis(sulphate) typically involves the reaction of 4,4’-Bi-m-toluidine with sulfuric acid. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,4’-Bi-m-toluidine dihydrogen bis(sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
4,4’-Bi-m-toluidine dihydrogen bis(sulphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Bi-m-toluidine dihydrogen bis(sulphate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,4’-Bi-m-toluidine dihydrogen bis(sulphate) can be compared with other similar compounds, such as:
4,4’-Bi-o-toluidine sulphate: This compound has a similar structure but differs in the position of the methyl groups on the aromatic ring.
4,4’-Bi-p-toluidine sulphate: Another similar compound with different positional isomers.
The uniqueness of 4,4’-Bi-m-toluidine dihydrogen bis(sulphate) lies in its specific chemical properties and applications, which may differ from those of its analogs .
Properties
CAS No. |
74753-17-6 |
|---|---|
Molecular Formula |
C14H20N2O8S2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-(4-amino-2-methylphenyl)-3-methylaniline;sulfuric acid |
InChI |
InChI=1S/C14H16N2.2H2O4S/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;2*1-5(2,3)4/h3-8H,15-16H2,1-2H3;2*(H2,1,2,3,4) |
InChI Key |
OXOYDRFHMAIWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


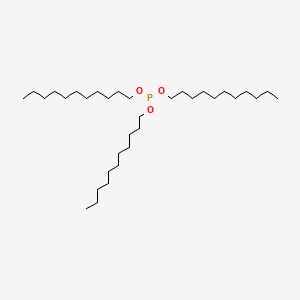

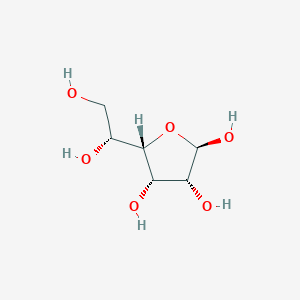
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

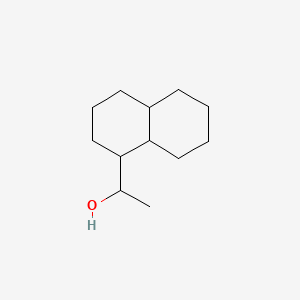
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
